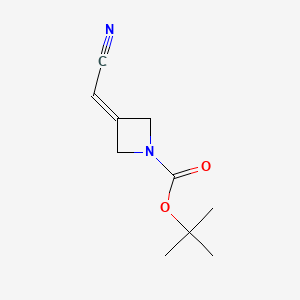

tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(cyanomethylidene)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h4H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESFCRTTXQYNBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=CC#N)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671859 | |

| Record name | tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153949-11-1 | |

| Record name | tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate CAS 1153949-11-1

An In-depth Technical Guide to tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (CAS 1153949-11-1)

Introduction: The Strategic Importance of a Strained Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacokinetic profiles is paramount. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as highly sought-after motifs.[1] Their inherent ring strain and three-dimensional character offer a unique combination of properties, including improved solubility, metabolic stability, and conformational rigidity, making them attractive scaffolds for drug design.[1]

This guide focuses on a particularly valuable derivative: This compound (CAS 1153949-11-1). This compound is not merely another building block; it is a critical intermediate in the synthesis of several approved pharmaceuticals, most notably the Janus kinase (JAK) inhibitor, Baricitinib.[2][3][4] The strategic placement of the cyanomethylene group, an activated alkene and a nitrile, on the Boc-protected azetidine core, creates a versatile platform for complex molecular construction.[5] This document provides an in-depth examination of its properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The compound typically presents as a white to off-white solid or powder.[6] Its fundamental properties are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 1153949-11-1 | [3][7][8] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [3][7][8] |

| Molecular Weight | 194.23 g/mol | [3][7][8] |

| Appearance | White powder to crystal | [3][6] |

| Boiling Point | 309.7 ± 35.0 °C (Predicted) | [3][9][10] |

| Density | 1.215 g/cm³ (Predicted) | [3][9][10] |

| SMILES | CC(C)(C)OC(=O)N1CC(=CC#N)C1 | [3][5][8] |

| InChI Key | BESFCRTTXQYNBW-UHFFFAOYSA-N | [3][8][11] |

Spectroscopic Signature Analysis

While raw spectral data should always be acquired for lot-specific validation, the expected spectroscopic characteristics provide a crucial benchmark for structural confirmation.

-

¹H NMR: The proton spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl (Boc) group around 1.4-1.5 ppm. The azetidine ring protons will appear as multiplets in the 4.0-5.0 ppm region. The vinylic proton of the cyanomethylene group will be a singlet further downfield, typically in the 5.0-6.0 ppm range.

-

¹³C NMR: Key signals would include the quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively), the carbonyl of the carbamate (~156 ppm), the azetidine ring carbons, the nitrile carbon (~117 ppm), and the two carbons of the alkene moiety.

-

Infrared (IR) Spectroscopy: Two highly characteristic peaks are invaluable for rapid functional group identification. A strong absorption is expected for the nitrile (C≡N) stretch in the range of 2200–2260 cm⁻¹, and another strong peak for the carbamate carbonyl (C=O) stretch will appear around 1680–1720 cm⁻¹.[2]

-

Mass Spectrometry (MS): The molecular ion peak [M]+ or, more commonly, protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts should be observed, confirming the molecular weight of 194.23.

Synthesis and Mechanistic Insights: The Horner-Wadsworth-Emmons Approach

The most prevalent and efficient synthesis of this compound involves the Horner-Wadsworth-Emmons (HWE) reaction.[3][9][12] This olefination strategy is superior to the classical Wittig reaction for this substrate for several key reasons:

-

Enhanced Nucleophilicity: The phosphonate carbanion is more nucleophilic and generally less basic than the corresponding Wittig ylide, allowing for milder reaction conditions.[13]

-

Stereochemical Control: The HWE reaction with stabilized phosphonates, such as the one used here, strongly favors the formation of the thermodynamically more stable (E)-alkene.[14][15]

-

Simplified Purification: The phosphate byproduct is water-soluble, enabling a straightforward aqueous workup for its removal, which is a significant advantage in process chemistry.[13][15]

The reaction starts from the readily available tert-butyl 3-oxoazetidine-1-carboxylate (CAS 398489-26-4).[2][16]

Caption: Horner-Wadsworth-Emmons (HWE) reaction workflow.

Field-Validated Experimental Protocol

The following protocol is adapted from established procedures and represents a robust method for laboratory-scale synthesis.[3]

-

Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), dissolve diethyl cyanomethylphosphonate (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Carbanion Formation: Cool the solution to -10 to -5 °C using an appropriate cooling bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents), portion-wise, ensuring the internal temperature does not exceed -5 °C. Stir the resulting slurry for 30-60 minutes at this temperature to ensure complete formation of the phosphonate carbanion. Causality Note: This low-temperature deprotonation prevents potential side reactions and ensures controlled formation of the nucleophile.

-

Aldehyde/Ketone Addition: Prepare a separate solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the carbanion slurry, maintaining the internal temperature between -10 and -5 °C.

-

Reaction Progression: After the addition is complete, maintain the reaction at -10 to -5 °C for 2 hours. Subsequently, allow the reaction mixture to slowly warm to room temperature (25-30 °C) and stir for an additional 16 hours or until TLC/LC-MS analysis indicates complete consumption of the starting ketone.

-

Workup and Isolation: Quench the reaction by slowly adding a 12.5% aqueous sodium chloride solution. Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product, a white solid, can be further purified by recrystallization or flash column chromatography to yield the final product with high purity (>95%) and in excellent yield (typically >90%).[3]

Chemical Reactivity and Synthetic Utility

The molecule's value is derived from its three key reactive sites, which can be addressed with high chemoselectivity.

Caption: Key reactive sites and potential transformations.

-

The Cyanomethylene Group: This electron-deficient alkene is a potent Michael acceptor. It readily undergoes conjugate addition with a wide range of soft nucleophiles, such as amines and thiols. This reactivity is the cornerstone of its use in the synthesis of Baricitinib.[2][3]

-

The Nitrile Group: The nitrile can be selectively reduced to a primary amine using catalytic hydrogenation (e.g., H₂/Raney Ni) or hydrolyzed to a carboxylic acid under strong acidic or basic conditions.

-

The Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is a stable and reliable protecting group for the azetidine nitrogen. It can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to liberate the secondary amine for further functionalization.

Application in Drug Discovery: The Synthesis of Baricitinib

The most significant application of this compound is as a pivotal intermediate for Baricitinib, an inhibitor of Janus kinases JAK1 and JAK2, used in the treatment of rheumatoid arthritis and other inflammatory conditions.[2][3][4]

The synthesis leverages the reactivity of the cyanomethylene group. The core of the Baricitinib molecule is constructed by the nucleophilic addition of an amine from a pyrazolopyrimidine scaffold to the activated alkene of this compound.

Caption: Simplified role in the synthesis of Baricitinib.

This key step is followed by several other transformations, including sulfonylation and Boc-deprotection, to yield the final active pharmaceutical ingredient (API).[3][9] The use of this specific azetidine intermediate is crucial for installing the required pharmacophore with the correct spatial orientation and physicochemical properties.

Handling, Storage, and Safety

As a fine chemical intermediate, proper handling is essential to ensure user safety and maintain compound integrity.

-

Safety: The compound is classified as hazardous. Aggregated GHS data indicate it can be toxic if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation.[3][8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: To prevent degradation, the compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[3][9] Refrigeration at 2-8°C is recommended for long-term stability.[3][9][11]

Conclusion

This compound is a testament to the power of strained-ring heterocycles in modern drug discovery. Its well-defined synthesis via the Horner-Wadsworth-Emmons reaction, coupled with its versatile and predictable reactivity, has solidified its role as a high-value intermediate. For scientists and researchers in pharmaceutical development, a thorough understanding of this building block provides a strategic advantage in the design and synthesis of next-generation therapeutics, particularly in the realm of kinase inhibitors and other complex molecular targets.

References

- Autech Industry Co.,Limited. (n.d.). 1-Boc-3-(cyanomethylene)azetidine 1153949-11-1.

- Protheragen. (n.d.). 1-Boc-3-(cyanomethylene)azetidine: A Vital Intermediate in Pharmaceutical Synthesis.

- Home Sunshine Pharma. (n.d.). 1-Boc-3-(cyanomethylene)azetidine CAS 1153949-11-1.

- Alachem Co., Ltd. (n.d.). 1153949-11-1 | 1-Boc-3-(cyanomethylene)azetidine.

- PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine.

- Sandoo. (n.d.). China 1-Boc-3-(cyanomethylene)azetidine Manufacturers, Suppliers and Factory.

- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.

- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.

- Pharmacy Research. (n.d.). CAS 1153949-11-1 1-Boc-3-(cyanomethylene)azetidine.

- Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.

- PharmaCompass. (n.d.). CAS 1153949-11-1 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons reagent: methyl 2-benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate.

- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Published online ahead of print. doi:10.1080/17568919.2025.2610169.

- Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 1-Boc-3-(cyanomethylene)azetidine | 1153949-11-1 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. CAS 1153949-11-1: tert-Butyl 3-(cyanomethylene)azetidine-1… [cymitquimica.com]

- 6. 1-Boc-3-(cyanomethylene)azetidine 1153949-11-1 [mingyuanchemical.com]

- 7. 1153949-11-1 | 1-Boc-3-(cyanomethylene)azetidine - Alachem Co., Ltd. [alachem.co.jp]

- 8. 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine | C10H14N2O2 | CID 45789216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Boc-3-(cyanomethylene)azetidine CAS 1153949-11-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. alfa-labotrial.com [alfa-labotrial.com]

- 11. 1-Boc-3-(cyanomethylene)azetidine | 1153949-11-1 [sigmaaldrich.com]

- 12. 1-Boc-3-(cyanomethylene)azetidine cas 1153949-11-1 [minglangchem.com]

- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 14. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 15. Wittig-Horner Reaction [organic-chemistry.org]

- 16. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

3-(Cyanomethylene)azetidine-1-carboxylic acid tert-butyl ester structure

An In-Depth Technical Guide to 3-(Cyanomethylene)azetidine-1-carboxylic acid tert-butyl ester

Authored by: A Senior Application Scientist

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of constrained scaffolds is paramount for engineering molecules with superior pharmacological profiles. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its ability to impart favorable physicochemical properties.[1] This guide provides a comprehensive technical overview of a particularly valuable azetidine derivative: 3-(Cyanomethylene)azetidine-1-carboxylic acid tert-butyl ester . We will delve into its synthesis, characterization, and application, offering insights grounded in established chemical principles and field-proven methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction to a Versatile Building Block

3-(Cyanomethylene)azetidine-1-carboxylic acid tert-butyl ester, hereafter referred to as 1 , is a key intermediate in the synthesis of various complex organic molecules, most notably as a precursor for Janus kinase (JAK) inhibitors like baricitinib, which is used in the treatment of rheumatoid arthritis.[2][3] Its structure is characterized by three key functional components:

-

The Azetidine Ring : This strained four-membered ring provides a rigid scaffold, which can be advantageous in drug design by locking in specific conformations and improving metabolic stability.[1][4]

-

The tert-Butoxycarbonyl (Boc) Protecting Group : The Boc group on the azetidine nitrogen ensures controlled reactivity at other sites of the molecule.[4][5] It is a standard protecting group in organic synthesis, known for its stability under a range of conditions and its facile removal under acidic conditions.[6]

-

The Cyanomethylene Group : This α,β-unsaturated nitrile moiety is a versatile functional handle.[2][5] The electron-withdrawing nature of the nitrile group activates the double bond for nucleophilic additions, making it a valuable site for further molecular elaboration.[7]

The combination of these features makes compound 1 a highly sought-after building block in synthetic and medicinal chemistry.[2][5]

| Property | Value |

| CAS Number | 1153949-11-1[3][5] |

| Molecular Formula | C₁₀H₁₄N₂O₂[3][5] |

| Molecular Weight | 194.23 g/mol [3][5] |

| Appearance | White to off-white crystalline powder[5] |

| Storage | 2-8°C, under an inert atmosphere[5][8] |

Synthesis and Mechanism: The Horner-Wadsworth-Emmons Approach

The most efficient and widely adopted method for the synthesis of 1 is the Horner-Wadsworth-Emmons (HWE) reaction.[3][8] This olefination reaction is renowned for its high stereoselectivity, typically favoring the formation of (E)-alkenes, and its use of phosphonate-stabilized carbanions which are more nucleophilic and less basic than their Wittig counterparts.[9]

The HWE synthesis of 1 commences with the commercially available tert-butyl 3-oxoazetidine-1-carboxylate. The key mechanistic steps are as follows:

-

Deprotonation : A suitable base, such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS), deprotonates diethyl cyanomethylphosphonate to generate a highly nucleophilic phosphonate carbanion.[9]

-

Nucleophilic Addition : The phosphonate carbanion attacks the electrophilic carbonyl carbon of tert-butyl 3-oxoazetidine-1-carboxylate. This step is typically the rate-limiting step of the reaction.[9]

-

Oxaphosphetane Formation and Elimination : The resulting intermediate undergoes intramolecular cyclization to form a transient four-membered oxaphosphetane ring. This intermediate then collapses, eliminating a water-soluble phosphate byproduct and forming the desired cyanomethylene double bond.[9][10]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. 1-Boc-3-(cyanomethylene)azetidine | 1153949-11-1 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CAS 1153949-11-1: tert-Butyl 3-(cyanomethylene)azetidine-1… [cymitquimica.com]

- 8. 1-Boc-3-(cyanomethylene)azetidine CAS 1153949-11-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

A Technical Guide to tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate: A Key Intermediate in Pharmaceutical Synthesis

Introduction

tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate is a heterocyclic building block that has become indispensable in modern medicinal chemistry.[1][2] Its structure, which combines a strained four-membered azetidine ring, a reactive cyanomethylene group, and a stable tert-butoxycarbonyl (Boc) protecting group, offers a unique combination of reactivity and stability.[1][2][3] This guide provides an in-depth analysis of its core properties, synthesis, and critical applications, particularly its role as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors like baricitinib.[1][4][5]

The azetidine motif is increasingly sought after in drug discovery for its ability to impart favorable physicochemical properties.[6] The ring's inherent strain and three-dimensional character can enhance metabolic stability, solubility, and receptor binding affinity compared to more common ring systems.[6] This compound serves as a versatile scaffold, allowing for the strategic introduction of this valuable heterocycle into complex molecular architectures.[2]

Core Physicochemical Properties

The precise molecular weight and other physical properties of a synthetic building block are foundational for all quantitative aspects of research and development, from reaction stoichiometry to formulation. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 194.23 g/mol | [1][2][7][8][9][10] |

| Exact Mass | 194.105527694 Da | [7][10] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][2][7][8][9] |

| CAS Number | 1153949-11-1 | [1][2][4][7] |

| Appearance | White to off-white or crystalline powder | [2] |

| Boiling Point (Predicted) | 309.7 ± 35.0 °C | [8][11] |

| Topological Polar Surface Area | 53.3 Ų | [7][10] |

| Storage Conditions | 2 - 8 °C, under inert atmosphere | [2][9][12][13] |

Synthesis and Mechanistic Considerations

The primary and most established route for the synthesis of this compound involves the reaction of a protected azetidinone with a cyanomethylene-containing phosphonate reagent.

Protocol: Horner-Wadsworth-Emmons Olefination

This method is a cornerstone for the formation of the cyanomethylene double bond. It offers high reliability and stereochemical control, yielding the desired alkene product.

Step-by-Step Methodology:

-

Reagent Preparation: Diethyl cyanomethylphosphonate is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: The solution is cooled to a low temperature (typically -15 to -10 °C) to control reactivity.[5] A strong base, such as potassium tert-butoxide (t-BuOK) in THF, is added dropwise to deprotonate the phosphonate, generating a stabilized carbanion (the Wittig-Horner reagent).[5]

-

Addition of Ketone: A solution of 1-Boc-3-azetidinone, the ketone precursor, is then added slowly to the reaction mixture, maintaining the low temperature to prevent side reactions.[5]

-

Reaction & Workup: The reaction is stirred for several hours, allowing the olefination to proceed.[5] Upon completion, the reaction is quenched with an aqueous solution, often a brine wash, and the product is extracted into an organic solvent like ethyl acetate.[5]

-

Purification: The crude product is purified via column chromatography or recrystallization to yield the final white solid product with high purity (typically ≥95%).[2][5]

Causality and Expertise:

-

The use of the Horner-Wadsworth-Emmons reaction is deliberate; the phosphate byproduct is water-soluble, simplifying its removal during the aqueous workup compared to the triphenylphosphine oxide generated in a standard Wittig reaction.

-

Low-temperature conditions are critical for maintaining kinetic control, minimizing side reactions, and ensuring the stability of the anionic intermediates.

-

The Boc protecting group is essential. It deactivates the azetidine nitrogen, preventing it from interfering with the base-mediated steps of the reaction, and ensures the stability of the strained ring system.

Synthetic Workflow Diagram

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Applications in Drug Development

The principal application of this compound is as a crucial building block in the synthesis of pharmaceuticals.[1][2] Its structure is pre-designed for subsequent chemical modifications, making it a valuable intermediate.

Case Study: Synthesis of Baricitinib

Baricitinib is a JAK inhibitor approved for the treatment of rheumatoid arthritis and other inflammatory conditions.[1] The synthesis of Baricitinib prominently features this compound as a key starting material.[4][5][14]

The Role of the Intermediate:

-

Nucleophilic Addition: The cyanomethylene group is an excellent Michael acceptor. In the Baricitinib synthesis, a nucleophile (an amine from a pyrazolo[3,4-d]pyrimidine core) adds to the double bond.

-

Sulfonamidation: The azetidine nitrogen, after deprotection of the Boc group, is functionalized with a sulfonyl group.

-

Final Structure: These steps directly incorporate the functionalized azetidine ring into the final active pharmaceutical ingredient (API), where it is believed to contribute to the drug's binding affinity and pharmacokinetic profile.

Logical Relationship Diagram

Caption: Role as an intermediate in Baricitinib synthesis.

Conclusion

This compound, with a precise molecular weight of 194.23 g/mol , is more than just a chemical compound; it is a testament to the power of rational design in synthetic chemistry. Its unique structural motifs—the strained azetidine ring and the reactive cyanomethylene group—make it a highly valuable and versatile intermediate.[1][2] Its critical role in the scalable synthesis of important drugs like Baricitinib underscores its significance to the pharmaceutical industry and highlights the ongoing importance of azetidine chemistry in the development of next-generation therapeutics.[1][6]

References

- Pharmaffiliates, CAS 1153949-1-1 | Drug Information, Uses, Side Effects, Pharma intermedi

- Pharmacy Research, CAS 1153949-11-1 1-Boc-3-(cyanomethylene)azetidine, [Link]

- Autech Industry Co., Ltd., CAS#:1153949-11-1 | tert-butyl 3-(cyanomethylidene)

- Pharmaffiliates, 1-Boc-3-(cyanomethylene)azetidine, [Link]

- PubChem, 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine, [Link]

- Home Sunshine Pharma, 1-Boc-3-(cyanomethylene)azetidine CAS 1153949-11-1, [Link]

- PubMed, Azetidines in medicinal chemistry: emerging applic

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 1153949-11-1: tert-Butyl 3-(cyanomethylene)azetidine-1… [cymitquimica.com]

- 4. 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine | 1153949-11-1 | TCI AMERICA [tcichemicals.com]

- 5. 1-Boc-3-(cyanomethylene)azetidine | 1153949-11-1 [chemicalbook.com]

- 6. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS 1153949-11-1 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. alfa-labotrial.com [alfa-labotrial.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine | C10H14N2O2 | CID 45789216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CAS#:1153949-11-1 | tert-butyl 3-(cyanomethylidene)azetidine-1-carboxylate | Chemsrc [chemsrc.com]

- 12. 1153949-11-1|this compound|BLD Pharm [bldpharm.com]

- 13. 1-Boc-3-(cyanomethylene)azetidine CAS 1153949-11-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 14. 1-Boc-3-(cyanomethylene)azetidine cas 1153949-11-1 [minglangchem.com]

tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate synthesis overview

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

Abstract

This guide provides a comprehensive technical overview of the synthetic routes to this compound, a critical heterocyclic intermediate in modern pharmaceutical development.[1] The document is structured to provide researchers, chemists, and drug development professionals with a detailed understanding of the prevalent synthetic strategies, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. We will explore the synthesis of the key precursor, tert-butyl 3-oxoazetidine-1-carboxylate, and subsequently detail the olefination reactions, primarily the Horner-Wadsworth-Emmons (HWE) reaction, used to construct the target molecule. Mechanistic insights, quantitative data, and process visualizations are provided to create a self-validating and authoritative resource for laboratory and process chemistry applications.

Introduction: A Key Building Block in Medicinal Chemistry

This compound (CAS No: 1153949-11-1; Molecular Formula: C₁₀H₁₄N₂O₂) is a specialized organic compound featuring a strained four-membered azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and an exocyclic cyanomethylene moiety.[2][3][4] This unique combination of functional groups makes it a highly valuable and reactive building block in the synthesis of complex organic molecules.[1][2]

Its most prominent application is as a key intermediate in the synthesis of Baricitinib, a potent Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other inflammatory diseases.[1][5][6] The azetidine scaffold is a privileged structure in medicinal chemistry, often used to impart desirable pharmacological properties, and the cyanomethylene group provides a reactive handle for further molecular elaboration.[2][7]

This guide focuses on the practical synthesis of this intermediate, starting from the preparation of its direct precursor.

Core Synthetic Strategy: A Two-Stage Approach

The most logical and widely adopted retrosynthetic approach dissects the target molecule at the exocyclic double bond. This points to an olefination reaction as the key final step, utilizing a ketone precursor. The overall strategy can therefore be summarized in two primary stages:

-

Stage 1: Synthesis of the Key Ketone Intermediate , tert-Butyl 3-oxoazetidine-1-carboxylate.

-

Stage 2: Olefination of the Ketone to install the cyanomethylene group.

Stage 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

The precursor, tert-butyl 3-oxoazetidine-1-carboxylate (CAS No: 398489-26-4), is a stable yet reactive building block essential for the synthesis of the final product.[7][8] It is typically prepared via the oxidation of the corresponding alcohol, tert-butyl 3-hydroxyazetidine-1-carboxylate.

Causality Behind Experimental Choices

The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic chemistry. Traditional methods often involved chromium-based reagents, which are now largely avoided due to toxicity. Modern approaches favor milder and more environmentally benign oxidants. A highly effective and scalable method utilizes a (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyzed reaction with sodium hypochlorite (bleach) as the terminal oxidant.[9]

-

Expertise & Rationale : TEMPO acts as a catalyst, being oxidized to the active N-oxoammonium species which performs the alcohol oxidation. The use of inexpensive bleach as the stoichiometric oxidant and operation in a biphasic system (e.g., CH₂Cl₂/water) makes this process cost-effective and amenable to large-scale production. The addition of potassium bromide facilitates the catalytic cycle.[9] Maintaining a low temperature (-15 to 5 °C) is crucial to minimize side reactions and prevent over-oxidation.[1][9]

Experimental Protocol: TEMPO-Catalyzed Oxidation

This protocol is adapted from established green chemistry literature.[9]

-

Reaction Setup : To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dichloromethane (CH₂Cl₂, 200 mL) in a flask equipped with a stirrer and thermometer, add an aqueous solution of potassium bromide (15.1 g of 9.1% w/w solution) and TEMPO (0.18 g, 1.15 mmol).

-

Cooling : Cool the reaction mixture to between -15 °C and -5 °C using an appropriate cooling bath.

-

Addition of Oxidant : Slowly add a pre-mixed aqueous solution of sodium hypochlorite (86 g of 12% solution) and potassium bicarbonate (KHCO₃, 10.4 g) over a period of 1 hour, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring : Stir the biphasic mixture vigorously for 30-60 minutes at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup : Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate as a white to off-white solid.[10] Further purification can be achieved by recrystallization if necessary.

Stage 2: Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classical Wittig reaction for synthesizing α,β-unsaturated nitriles. It employs a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding Wittig ylide.[11] A key advantage is that the byproduct, a dialkylphosphate salt, is water-soluble, greatly simplifying purification compared to the triphenylphosphine oxide from a Wittig reaction.[11]

Mechanistic Overview

The reaction proceeds via three main steps:

-

Deprotonation : A strong, non-nucleophilic base (e.g., potassium tert-butoxide) deprotonates the α-carbon of diethyl (cyanomethyl)phosphonate to generate a resonance-stabilized phosphonate carbanion.

-

Nucleophilic Addition : The carbanion attacks the electrophilic carbonyl carbon of tert-butyl 3-oxoazetidine-1-carboxylate, forming an oxaphosphetane intermediate.

-

Elimination : The intermediate collapses, eliminating a diethyl phosphate salt and forming the desired C=C double bond, predominantly as the E-isomer.[12]

Experimental Protocol: HWE Synthesis

This protocol is a detailed representation of procedures found in the literature, which report high yields for this transformation.[5][9]

-

Reagent Preparation : In a flame-dried, nitrogen-purged reactor, dissolve diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in anhydrous tetrahydrofuran (THF, 300 mL).

-

Carbanion Formation : Cool the solution to between -15 °C and -10 °C. Slowly add a 1.0 M solution of potassium tert-butoxide in THF (128.5 mL, 128.5 mmol) dropwise, maintaining the temperature below -5 °C. Stir the resulting mixture at -10 to -5 °C for 3 hours to ensure complete formation of the carbanion.[5]

-

Addition of Ketone : Slowly add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol) dissolved in anhydrous THF (67 mL) dropwise, again keeping the internal temperature below -5 °C.

-

Reaction Progression : After the addition is complete, continue stirring at -10 to -5 °C for an additional 2 hours. Then, allow the reaction to slowly warm to room temperature (25-30 °C) and stir for 16 hours.[5]

-

Workup and Isolation : Quench the reaction by slowly adding 300 mL of a 12.5% aqueous sodium chloride solution. Separate the organic layer. Extract the aqueous phase with ethyl acetate (300 mL).

-

Purification : Combine the organic phases, wash with brine (200 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude material is typically a white solid.[5] This method has been reported to achieve yields as high as 91-97%.[1][5]

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Amount | Equivalents |

| tert-Butyl 3-oxoazetidine-1-carboxylate | 171.19 | 20.0 g | 1.0 |

| Diethyl (cyanomethyl)phosphonate | 177.12 | 24.8 g | ~1.2 |

| Potassium tert-butoxide (1M in THF) | 112.21 | 128.5 mL | ~1.1 |

| Tetrahydrofuran (THF) | - | ~370 mL | Solvent |

| Product: this compound | 194.23 | ~20.6 g | ~91% Yield [5] |

Alternative Strategy: The Knoevenagel Condensation

An alternative C=C bond-forming strategy is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group) with a ketone or aldehyde.[13][14]

Mechanistic Considerations

For this synthesis, malononitrile would serve as the active methylene compound. The mechanism is base-catalyzed:

-

A base (typically a weak amine base like piperidine or an alkoxide) deprotonates the highly acidic α-proton of malononitrile (pKa ≈ 11) to form a stabilized carbanion.[15]

-

The carbanion adds to the carbonyl of the azetidinone to form an aldol-type intermediate.

-

This intermediate rapidly undergoes dehydration (elimination of water) to yield the final α,β-unsaturated product. The elimination is often the driving force for the reaction.[16][17]

-

Trustworthiness & Rationale : While the HWE reaction is well-documented for this specific substrate, the Knoevenagel condensation offers a potentially milder, phosphorus-free alternative.[18] The choice of base and solvent is critical to avoid side reactions, such as self-condensation or decomposition of the strained azetidine ring. Using a catalytic amount of a mild base is often sufficient.[14]

Conclusion and Future Perspectives

The synthesis of this compound is most reliably achieved through a two-stage process involving the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate followed by a Horner-Wadsworth-Emmons olefination. The HWE reaction, in particular, offers high yields and simplified purification due to its water-soluble byproduct.[1][5][9][11]

Future advancements in this field are likely to focus on process intensification and green chemistry. Recent literature highlights the use of microchannel reactors to improve reaction efficiency, safety, and scalability, achieving near-quantitative yields with significantly reduced reaction times.[1] As the demand for complex pharmaceutical intermediates like this grows, such innovative approaches will be critical in developing more sustainable and cost-effective manufacturing processes.

References

- Yuan, J., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, published by Nature.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in API Synthesis.

- Pharmaffiliates. (n.d.). CAS 1153949-11-1 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- Gajda, T., et al. (2021). Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E-α,β-Unsaturated β-Boryl Nitriles. ACS Publications.

- Ponti, R., et al. (2007). Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles. ResearchGate.

- Bentham Science. (n.d.). Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation.

- PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine.

- Singh, K., & Singh, J. (2018). Novel Methods of Knoevenagel Condensation. Banaras Hindu University.

- Calvino-Casilda, V., et al. (2018). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry.

- MDPI. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules.

- Quora. (2021). How does the Knoevenagel condensation of perillaldehyde and malononitrile occur?

- RSC Publishing. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.

- Home Sunshine Pharma. (n.d.). 1-Boc-3-(cyanomethylene)azetidine CAS 1153949-11-1.

- ResearchGate. (2014). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water.

- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.

- PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate.

- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.

- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES.

- Chongqing Chemdad Co., Ltd. (n.d.). tert-Butyl 3-oxoazetidine-1-carboxylate.

- Zhang, J., & Schmalz, H.-G. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition.

- ResearchGate. (2013). Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile.

- ElectronicsAndBooks. (n.d.). The Knoevenagel Condensation of Aryl Alkyl Ketones with Malononitrile.

- Google Patents. (2020). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

- Reddit. (2020). Knoevenagel condensation with Malonitrile (pKas and deprotonation).

- Organic Syntheses. (n.d.). Procedure.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 1153949-11-1: tert-Butyl 3-(cyanomethylene)azetidine-1… [cymitquimica.com]

- 3. CAS 1153949-11-1 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine | C10H14N2O2 | CID 45789216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Boc-3-(cyanomethylene)azetidine | 1153949-11-1 [chemicalbook.com]

- 6. 1-Boc-3-(cyanomethylene)azetidine cas 1153949-11-1 [minglangchem.com]

- 7. nbinno.com [nbinno.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 13. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]

- 14. bhu.ac.in [bhu.ac.in]

- 15. reddit.com [reddit.com]

- 16. quora.com [quora.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

An In-depth Technical Guide to tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate in Modern Medicinal Chemistry

This guide provides an in-depth technical analysis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, a pivotal building block in contemporary medicinal chemistry. We will explore its synthesis, chemical attributes, and critical role as a pharmacophore, with a particular focus on its application in the development of targeted therapies. This document is intended for researchers, medicinal chemists, and professionals in drug discovery and development, offering expert insights into the strategic application of this versatile chemical entity.

Introduction: The Strategic Importance of the Azetidine Scaffold

In the landscape of modern drug discovery, small, strained ring systems have emerged as valuable tools for medicinal chemists. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of properties. It provides a three-dimensional structural element that can improve physicochemical properties such as solubility and metabolic stability, while also serving as a rigid scaffold to orient functional groups for optimal target engagement.[1]

This compound, in particular, has garnered significant attention as a key intermediate in the synthesis of several important pharmaceutical agents.[1][2] Its structure incorporates a protected azetidine ring, which enhances its stability and allows for selective chemical transformations, and a cyanomethylene group, a versatile functional moiety that plays a crucial role in the biological activity of the final drug molecule.[1][3] This guide will delve into the multifaceted role of this compound, from its synthesis to its profound impact on drug design.

Synthesis and Chemical Reactivity

The synthesis of this compound is a critical step in the overall drug manufacturing process. The most prevalent and efficient method for its preparation is the Horner-Wadsworth-Emmons (HWE) reaction.[4][5]

The Horner-Wadsworth-Emmons Olefination: A Reliable Synthetic Route

The HWE reaction is a cornerstone of organic synthesis for the stereoselective formation of alkenes.[6][7] In the context of our topic, it provides a robust method to introduce the cyanomethylene group onto the azetidine ring. The reaction proceeds via the olefination of a ketone with a stabilized phosphonate carbanion.[6]

The key starting materials for this synthesis are tert-butyl 3-oxoazetidine-1-carboxylate and a cyanomethylphosphonate derivative, typically diethyl (cyanomethyl)phosphonate.[3][8]

Diagram of the Horner-Wadsworth-Emmons Reaction:

Caption: Horner-Wadsworth-Emmons reaction workflow.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound via the HWE reaction.[3][4]

Materials:

-

tert-Butyl 3-oxoazetidine-1-carboxylate

-

Diethyl (cyanomethyl)phosphonate

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine solution

Procedure:

-

Under an inert nitrogen atmosphere, dissolve diethyl (cyanomethyl)phosphonate in anhydrous THF in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to -10 to -5 °C using an appropriate cooling bath.

-

Slowly add a solution of potassium tert-butoxide in THF to the reaction mixture while maintaining the temperature. Stir for 2 hours.

-

Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate in THF dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 16 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium chloride (brine).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Table 1: Representative Reaction Parameters and Yields

| Parameter | Value | Reference |

| Starting Ketone | tert-Butyl 3-oxoazetidine-1-carboxylate | [3] |

| Phosphonate Reagent | Diethyl (cyanomethyl)phosphonate | [3] |

| Base | Potassium tert-butoxide | [3] |

| Solvent | Tetrahydrofuran (THF) | [3] |

| Reaction Temperature | -10 °C to room temperature | [4] |

| Typical Yield | 84-91% | [4][8] |

Role in Medicinal Chemistry: The Case of Baricitinib

This compound is a crucial intermediate in the synthesis of Baricitinib, a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[2][9] Baricitinib is approved for the treatment of rheumatoid arthritis and other inflammatory conditions.[2]

The Pharmacophoric Significance of the Cyanomethylene Azetidine Moiety

The cyanomethylene azetidine moiety is not merely a structural component; it is a key pharmacophore that plays a direct role in the drug's interaction with its target kinases. The Janus kinase family (JAK1, JAK2, JAK3, and Tyk2) are intracellular tyrosine kinases that mediate signaling by a wide range of cytokines and growth factors involved in inflammation and immunity.[10][11]

The cyanomethylene group of Baricitinib is critical for its binding affinity and selectivity. It extends into the ATP-binding site of the JAK enzymes and forms crucial interactions that stabilize the drug-protein complex.[10] Specifically, the nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the kinase hinge region.[12] The rigidity of the azetidine ring helps to optimally position the cyanomethylene group for these interactions.

Diagram of the JAK-STAT Signaling Pathway:

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by Baricitinib.

From Intermediate to Active Pharmaceutical Ingredient (API)

The conversion of this compound to Baricitinib involves a multi-step synthetic sequence.

Diagram of the Synthetic Conversion to Baricitinib:

Caption: Key synthetic steps from the intermediate to Baricitinib.

A summary of the key transformations:

-

Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed from the azetidine nitrogen, typically under acidic conditions.[3][8]

-

Sulfonylation: An ethylsulfonyl group is introduced onto the azetidine nitrogen.[8]

-

Nucleophilic Addition and Suzuki Coupling: The resulting intermediate undergoes a nucleophilic addition reaction followed by a Suzuki coupling with a pyrazolopyrimidine core to yield Baricitinib.[8]

Conclusion and Future Perspectives

This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its synthesis via the robust Horner-Wadsworth-Emmons reaction and its critical role as a pharmacophore in the JAK inhibitor Baricitinib highlight its significance. The unique combination of a strained azetidine ring and a functionally important cyanomethylene group provides a valuable scaffold for the development of highly selective and potent therapeutic agents.

As our understanding of disease biology deepens, the demand for novel chemical entities with precisely tailored properties will continue to grow. The principles demonstrated by the application of this compound will undoubtedly inspire the design and synthesis of the next generation of targeted therapies.

References

- Cui, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 123. [Link]

- An, J., et al. (2016). An Efficient Synthesis of Baricitinib. Journal of Chemical Research, 40(4), 205-208. [Link]

- PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine.

- OUCI. (n.d.). An Efficient Synthesis of Baricitinib.

- Home Sunshine Pharma. (n.d.). 1-Boc-3-(cyanomethylene)azetidine CAS 1153949-11-1.

- Pharmacompass. (n.d.). CAS 1153949-11-1 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- Pharmacy Research. (n.d.). CAS 1153949-11-1 1-Boc-3-(cyanomethylene)azetidine.

- PASL. (n.d.). CAS No : 1153949-11-1 | Product Name : 1-Boc-3-(cyanomethylene)azetidine.

- Chemcasts. (n.d.). tert-Butyl 3-oxoazetidine-1-carboxylate (CAS 398489-26-4) Properties.

- Khan, T., et al. (2022).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Baricitinib Synthesis: A Comprehensive Guide to Key Intermediates.

- Singh, R., et al. (2024). Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. Journal of the Indian Chemical Society, 101(1), 101234. [Link]

- Al-Suhaimi, E. A., et al. (2023). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. Pharmaceuticals, 16(11), 1599. [Link]

- Mondal, S., et al. (2024).

- Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine.

- Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.

- CONICET. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products.

- O'Brien, P., et al. (1990). Role of specific interactions between protein kinase C and triphenylethylenes in inhibition of the enzyme. Journal of the National Cancer Institute, 82(21), 1653-1657. [Link]

- Roskoski, R. Jr. (2015). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Journal of Cellular Physiology, 230(3), 496-508. [Link]

- de Vicente, J., et al. (2011). Chemical genetic strategy for targeting protein kinases based on covalent complementarity. ACS Chemical Biology, 6(8), 817-826. [Link]

- Kwarcinski, F. E., et al. (2022). Reactivity-Based Chemical-Genetic Study of Protein Kinases. RSC Medicinal Chemistry, 13(3), 268-307. [Link]

- Robers, M. B., et al. (2015). Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy. Methods in Molecular Biology, 1262, 161-177. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Boc-3-(cyanomethylene)azetidine | 1153949-11-1 [chemicalbook.com]

- 5. An Efficient Synthesis of Baricitinib [ouci.dntb.gov.ua]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Wittig-Horner Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

The Strategic Utility of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly important motifs in medicinal chemistry due to their unique structural and pharmacokinetic properties.[1][2] Among the diverse array of functionalized azetidines, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate has emerged as a particularly versatile and valuable building block. Its strategic combination of a strained azetidine ring, a Michael acceptor in the form of a cyanomethylene group, and a stable Boc-protecting group makes it a highly reactive and adaptable intermediate for the synthesis of complex molecular architectures.[3][4] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this key building block, with a focus on its practical utility in the development of novel therapeutics.

Introduction: The Rise of Azetidines in Drug Discovery

The azetidine scaffold has garnered significant attention in drug discovery for its ability to impart favorable physicochemical properties to bioactive molecules.[1] The inherent ring strain of the four-membered ring contributes to a defined three-dimensional geometry, which can enhance binding affinity to biological targets.[5][6] Furthermore, the introduction of an azetidine moiety can improve metabolic stability, aqueous solubility, and other pharmacokinetic parameters, making it an attractive bioisosteric replacement for larger, more lipophilic groups.[1][7] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine motif, highlighting its therapeutic relevance.[1]

This compound stands out as a key intermediate due to the synthetic handles it provides. The cyanomethylene group is a potent Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles. The nitrile can be further elaborated, and the Boc-protecting group allows for controlled manipulation of the azetidine nitrogen.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[3][8] This reaction involves the olefination of tert-butyl 3-oxoazetidine-1-carboxylate with a phosphonate reagent, typically diethyl cyanomethylphosphonate.

Conceptual Workflow of the Horner-Wadsworth-Emmons Synthesis

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Detailed Experimental Protocol

The following protocol is a representative example of the Horner-Wadsworth-Emmons synthesis of the title compound.

Materials:

-

tert-Butyl 3-oxoazetidine-1-carboxylate

-

Diethyl cyanomethylphosphonate

-

Potassium bis(trimethylsilyl)amide (KHMDS) or Sodium Hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of diethyl cyanomethylphosphonate (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add KHMDS (1.1 equivalents) or NaH (1.2 equivalents) portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring for completion by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound as a white solid.

| Parameter | Typical Value | Reference |

| Yield | 72-91% | [3][8] |

| Purity | >95% | [4] |

| Melting Point | Not widely reported | |

| Storage | 2-8°C, under inert gas | [8] |

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its cyanomethylene moiety, which can participate in a variety of transformations.

Michael Addition Reactions

The electron-withdrawing nature of the nitrile group makes the exocyclic double bond an excellent Michael acceptor.[9] This allows for the conjugate addition of a wide range of nucleophiles, leading to the formation of 3,3-disubstituted azetidines.

Caption: Simplified role in Baricitinib synthesis.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a strained azetidine ring, a reactive Michael acceptor, and a stable protecting group provides chemists with a powerful tool for the construction of complex, biologically active molecules. The demonstrated applications in the synthesis of approved pharmaceuticals like Baricitinib underscore its importance in drug discovery and development. As the demand for novel therapeutics with improved pharmacokinetic profiles continues to grow, the strategic use of functionalized azetidines, and this building block in particular, is expected to play an increasingly significant role.

References

- Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

- RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

- PubMed.

- ResearchGate.

- PubMed. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]

- PubMed. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. [Link]

- ACS Publications.

- Shandong Minglang Chemical Co., Ltd. 1-Boc-3-(cyanomethylene)azetidine cas 1153949-11-1. [Link]

- ACS Publications. Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. [Link]

- ACS Publications.

- Organic Syntheses Procedure. preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)

- PubChem. 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine. [Link]

- Studylib. Horner-Wadsworth-Emmons Synthesis: Lab Guide. [Link]

- PharmaCompass.

- Pharmaffiliates. CAS No : 1153949-11-1 | Product Name : 1-Boc-3-(cyanomethylene)azetidine. [Link]

- Google Patents. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

- PMC - NIH.

- ResearchGate. Previous strategies towards azetidines and this approach. a Select.... [Link]

- Organic Chemistry Portal. Michael Addition. [Link]

- SynArchive. Michael Addition. [Link]

- Organic Chemistry Portal. Azetidine synthesis. [Link]

- ResearchGate. Recent progress in synthesis of 3-functionalized azetidines. [Link]

- Organic Chemistry Frontiers (RSC Publishing).

- ResearchGate.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1-Boc-3-(cyanomethylene)azetidine | 1153949-11-1 [chemicalbook.com]

- 9. Michael Addition [organic-chemistry.org]

Spectroscopic data of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

An In-depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 1153949-11-1). As a critical intermediate in the synthesis of pharmaceuticals such as the Janus kinase (JAK) inhibitor Baricitinib, rigorous structural confirmation is paramount.[1][2][3] This document is intended for researchers, chemists, and quality control professionals in the drug development sector. It details the interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Furthermore, it outlines standardized protocols for data acquisition and presents a self-validating framework where complementary techniques are used to provide unambiguous structural elucidation.

Molecular Structure and Spectroscopic Implications

The structure of this compound incorporates several key functional groups, each producing a distinct spectroscopic signature. Understanding these components is fundamental to interpreting the spectral data.

-

Azetidine Ring: A strained four-membered nitrogen-containing heterocycle. The protons on this ring are chemically distinct and their signals are influenced by ring strain and the substituents.

-

tert-Butoxycarbonyl (Boc) Group: A common protecting group in organic synthesis.[4] It gives rise to a strong, characteristic signal in both ¹H and ¹³C NMR due to the nine equivalent methyl protons and the quaternary and carbonyl carbons.

-

Cyanomethylene Group: An electron-withdrawing group containing a carbon-carbon double bond and a nitrile (C≡N). This group strongly influences the electronic environment of adjacent atoms, which is observable in NMR, and has highly characteristic IR absorption bands.

Below is a diagram of the molecular structure with standardized atom numbering used for NMR assignments throughout this guide.

Caption: Molecular structure of the target compound with atom numbering.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

-

tert-Butyl Protons (H9, H10, H11): These nine protons are equivalent and appear as a sharp, intense singlet, typically around δ 1.4-1.5 ppm . This signal is an unmistakable indicator of the Boc protecting group.

-

Azetidine Protons (H2, H4): The four protons on the azetidine ring (two on C2 and two on C4) are chemically non-equivalent. They are expected to appear as complex multiplets in the region of δ 4.2-4.6 ppm . The strained nature of the four-membered ring and their proximity to the electron-withdrawing carbamate and cyanomethylene groups shift them downfield.[5]

-

Vinyl Proton (H12): The single proton on the cyanomethylene group is a vinyl proton. Due to the anisotropic effect of the nitrile group, it is expected to resonate as a singlet further downfield, typically around δ 5.0-5.5 ppm .

The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

-

Carbonyl Carbon (C5): The carbamate carbonyl carbon is deshielded and appears at approximately δ 165.0 ppm .[1]

-

Nitrile Carbon (C13): The carbon of the nitrile group has a characteristic chemical shift around δ 112.8 ppm .[1]

-

Alkene Carbons (C3, C12): The two carbons of the C=C double bond will have distinct signals. C3, being part of the ring and attached to the nitrogen, will be further downfield than C12.

-

Boc Group Carbons (C8, C9, C10, C11): The quaternary carbon (C8) of the tert-butyl group typically appears around δ 80 ppm , while the three equivalent methyl carbons (C9, C10, C11) resonate upfield around δ 28 ppm .

-

Azetidine Carbons (C2, C4): The two methylene carbons in the azetidine ring are expected in the δ 55-60 ppm region.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

-

Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the region of 2200–2260 cm⁻¹ , which is highly characteristic of the nitrile functional group.[1]

-

Carbonyl (C=O) Stretch: The carbamate carbonyl group will show a strong absorption band, typically between 1680–1720 cm⁻¹ .[1]

-

Alkene (C=C) Stretch: A medium intensity band for the carbon-carbon double bond stretch is expected around 1600-1650 cm⁻¹ .

-

C-H Stretches: Aliphatic C-H stretches from the azetidine and tert-butyl groups will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. The compound has a molecular weight of 194.23 g/mol .[1][2][4][6][7]

-

Molecular Ion (M⁺): In high-resolution mass spectrometry (HRMS), the exact mass should be observed at m/z 194.1055.[6][8]

-

Fragmentation: The Boc group is notoriously labile in mass spectrometry. Common fragmentation pathways include:

-

Loss of isobutylene (C₄H₈, 56 Da) to give a fragment at m/z 138.

-

Loss of the entire Boc group (C₅H₉O₂, 101 Da) to give a fragment at m/z 93.

-

Loss of tert-butanol (C₄H₁₀O, 74 Da).

-

The diagram below illustrates the primary fragmentation pathway.

Caption: Expected fragmentation of the parent ion in Mass Spectrometry.

Summary of Spectroscopic Data

The table below consolidates the expected spectroscopic data for quick reference.

| Technique | Feature | Expected Value |

| ¹H NMR | δ (tert-Butyl) | ~ 1.4-1.5 ppm (s, 9H) |

| δ (Azetidine CH₂) | ~ 4.2-4.6 ppm (m, 4H) | |

| δ (Vinyl CH) | ~ 5.0-5.5 ppm (s, 1H) | |

| ¹³C NMR | δ (C=O, Carbamate) | ~ 165.0 ppm |

| δ (C≡N, Nitrile) | ~ 112.8 ppm | |

| δ (Quaternary C, Boc) | ~ 80 ppm | |

| δ (Azetidine CH₂) | ~ 55-60 ppm | |

| δ (CH₃, Boc) | ~ 28 ppm | |

| IR | ν (C≡N) | 2200 - 2260 cm⁻¹ |

| ν (C=O) | 1680 - 1720 cm⁻¹ | |

| ν (C=C) | 1600 - 1650 cm⁻¹ | |

| HRMS | [M]⁺ | m/z 194.1055 |

| Fragment | m/z 138.0456 ([M-C₄H₈]⁺) | |

| Fragment | m/z 93.0453 ([M-C₅H₉O₂]⁺) |

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Dissolution: Cap the tube and vortex or invert gently until the sample is fully dissolved.

-

Acquisition: Place the sample in the NMR spectrometer. Acquire a ¹H spectrum followed by a ¹³C spectrum. Standard acquisition parameters on a 400 MHz or higher spectrometer are recommended.

IR Spectroscopy Sample Preparation and Acquisition

-

Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples due to its simplicity and minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil to ensure good contact. Collect a background spectrum of the clean crystal first. Then, collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry Sample Preparation and Acquisition

-

Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) is ideal.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion M⁺.

Data Validation Workflow: A Self-Validating System

The trustworthiness of a structural assignment comes from the corroboration of data from multiple, independent techniques. Contradictory data must be investigated. For instance, if NMR suggests an unexpected structure, HRMS must be used to confirm the molecular formula.[1]

Caption: Workflow for spectroscopic data validation.

This integrated approach ensures high confidence in the material's identity and purity. The presence of the correct molecular ion in HRMS, the specific nitrile and carbonyl stretches in the IR, and the full assignment of all protons and carbons in NMR collectively provide an unambiguous confirmation of the structure of this compound.

References

- I. J. Dąbrowska, et al. (2023-01-21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

- Pharmaffiliates. CAS No : 1153949-11-1 | Product Name : 1-Boc-3-(cyanomethylene)azetidine. [Link]

- PubChem. 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine. [Link]

- LookChem. tert-butyl 3-(cyanomethylidene)

- Vee-Pharm.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-Boc-3-(cyanomethylene)azetidine | 1153949-11-1 [chemicalbook.com]

- 3. 1-Boc-3-(cyanomethylene)azetidine cas 1153949-11-1 [minglangchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 1153949-11-1 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. CAS#:1153949-11-1 | tert-butyl 3-(cyanomethylidene)azetidine-1-carboxylate | Chemsrc [chemsrc.com]

- 8. 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine | C10H14N2O2 | CID 45789216 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Cyanomethylene Azetidine Scaffold: A Nexus of Strain and Functionality for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of strained-ring chemistry and versatile functional group reactivity presents a powerful paradigm in modern medicinal chemistry. This guide provides an in-depth exploration of the 3-(cyanomethylene)azetidine scaffold, a building block of increasing importance in drug development. We will dissect the intricate interplay between the inherent ring strain of the four-membered azetidine core and the unique electronic properties of the exocyclic α,β-unsaturated nitrile. This document moves beyond a simple recitation of reactions to provide a causal understanding of experimental design, offering field-proven insights into the synthesis and manipulation of this potent scaffold. Detailed, validated protocols, mechanistic diagrams, and a comprehensive case study on the synthesis of the JAK inhibitor Baricitinib are presented to equip researchers with the practical knowledge required to leverage the full potential of cyanomethylene azetidines in their discovery programs.

Introduction: The Strategic Value of the Azetidine Ring

In the quest for novel therapeutics with improved pharmacological profiles, medicinal chemists have increasingly turned towards scaffolds that offer a high degree of three-dimensionality (sp³-character).[1][2] The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" motif in this arena.[1][2] Its inherent ring strain and conformational rigidity confer several advantages:

-

Enhanced Pharmacokinetic Properties: The non-planar structure of the azetidine ring can improve solubility, reduce lipophilicity, and enhance metabolic stability compared to more traditional, planar aromatic rings.[1][2]

-

Precise Vectorial Control: The rigid framework provides well-defined exit vectors, allowing for the precise spatial orientation of substituents to optimize interactions with biological targets.[3]

-

Novel Chemical Space: Azetidines serve as versatile bioisosteres, providing access to unexplored chemical space and novel intellectual property.[4]

The introduction of a cyanomethylene group at the 3-position transforms the relatively simple azetidine scaffold into a highly versatile intermediate. This exocyclic α,β-unsaturated nitrile acts as a powerful Michael acceptor and a dienophile, opening a vast array of possibilities for subsequent chemical elaboration. Its pivotal role is exemplified in the synthesis of several approved drugs, most notably Baricitinib, a Janus kinase (JAK) inhibitor.[5][6] This guide will illuminate the fundamental principles governing the reactivity of this scaffold.

Synthesis of the Core Scaffold: tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

The most common and strategically important precursor is the N-Boc protected 3-(cyanomethylene)azetidine. Its synthesis is a critical first step, and understanding the nuances of the methodology is key to ensuring a reliable supply of high-quality starting material.

Causality in Synthetic Route Selection

The primary route to this scaffold involves a condensation reaction with N-Boc-3-azetidinone. The Horner-Wadsworth-Emmons (HWE) reaction is overwhelmingly favored over the classical Wittig reaction for this transformation.[5][7]

-

Why the HWE Reaction? The key advantage of the HWE reaction lies in the nature of its byproduct. It generates a water-soluble phosphate salt, which is easily removed during aqueous workup. In contrast, the Wittig reaction produces triphenylphosphine oxide, a notoriously difficult-to-remove crystalline byproduct that often complicates purification. Furthermore, the phosphonate reagents used in the HWE are generally more reactive than their phosphonium ylide counterparts for reactions with ketones.

-

Choice of Base and Conditions: A strong, non-nucleophilic base is required to deprotonate the cyanomethylphosphonate reagent. Potassium tert-butoxide is a common choice.[6] The reaction is performed at low temperatures (-15 to -5 °C) to control the exothermic deprotonation and subsequent addition, minimizing potential side reactions like dimerization or hydrolysis of the nitrile.[5][6]

Experimental Protocol: Synthesis of this compound